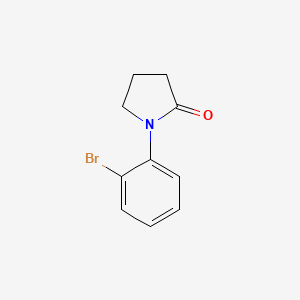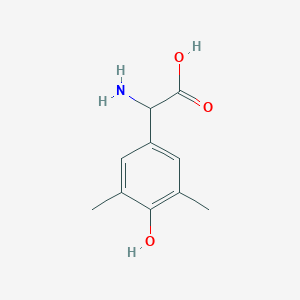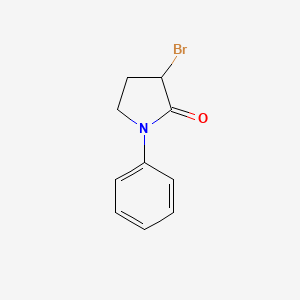
1-(Tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid
Overview
Description
The compound 1-(Tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid is a derivative of pyrrole, which is a five-membered heterocyclic compound containing nitrogen. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect amines, and its presence in this compound suggests it could be an intermediate or a product in synthetic organic chemistry, particularly in the synthesis of pyrrole derivatives.
Synthesis Analysis
The synthesis of pyrrole derivatives can be complex due to the reactivity of the pyrrole ring. However, the papers provided detail several methods for synthesizing substituted pyrrole compounds. For instance, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported, utilizing in situ hydrolysis of tert-butyl esters . Another paper describes a scalable synthesis of a related compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, highlighting the importance of stereoselectivity in the synthesis process . Additionally, a regio-selective synthesis approach for 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid has been developed, leveraging the bulky tert-butyl group to direct selective substitutions .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives, including those with Boc groups, has been studied using various techniques. X-ray diffraction studies have been used to determine the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate , and similar methods could be applied to analyze the structure of 1-(Tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid. Conformational analysis using molecular mechanics has been performed on related compounds, revealing multiple low-energy conformations influenced by factors such as hydrogen bonding .
Chemical Reactions Analysis
Pyrrole derivatives undergo various chemical reactions, including reactions with singlet oxygen to yield peroxidic intermediates, which can further react with nucleophiles to produce substituted pyrroles . The presence of the Boc group can also influence the reactivity and selectivity of these reactions. For example, the Mukaiyama crossed-aldol-type reaction has been used to synthesize diastereoselective 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are closely related to their molecular structure. For instance, the crystal structure can influence the melting point, solubility, and other physical properties. The Boc group typically increases the steric bulk and can affect the solubility and reactivity of the compound. Intermolecular hydrogen bonding, as observed in some pyrrole derivatives, can also impact the compound's physical properties and its behavior in the solid state .
Scientific Research Applications
The Boc group is a protective group used for amino groups in peptide synthesis. It is also used for the protection of hydroxy groups . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles. It is deprotected under acidic conditions commonly with trifluoroacetic acid .
-
Peptide Synthesis
-
Synthesis of Room-Temperature Ionic Liquids
-
Suzuki-Miyaura Cross-Coupling
-
Protection of Carboxylic Acids and Alcohols
-
Heterocyclic Building Blocks
-
Synthesis of Dipeptides
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h4-5,7H,6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIGSRMSSCUMAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393121 | |
| Record name | 1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |
CAS RN |
51077-13-5 | |
| Record name | 1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





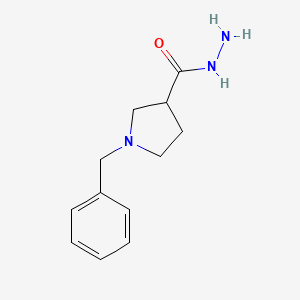

![4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273377.png)
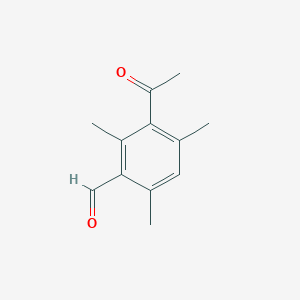
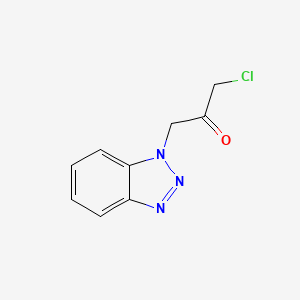
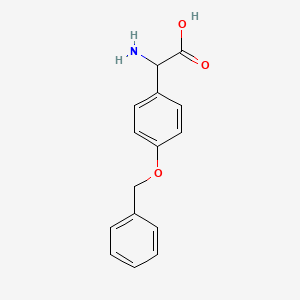
![4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273392.png)
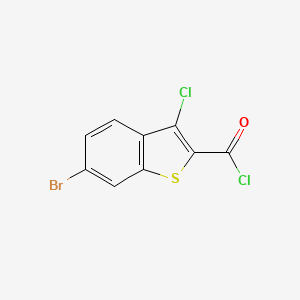
![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)
